1,2,3-Trichloropropane (d5)
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Overview
Description
1,2,3-Trichloropropane (d5) is a deuterated form of 1,2,3-Trichloropropane, an organic compound with the chemical formula C₃H₂D₅Cl₃. It is a colorless liquid that is used as a solvent and in various specialty applications. The compound is known for its high toxicity and persistence in the environment, making it a subject of interest in both industrial and environmental chemistry .
Preparation Methods
1,2,3-Trichloropropane (d5) can be synthesized through the addition of chlorine to allyl chloride. This reaction typically occurs under controlled conditions to ensure the selective formation of the trichlorinated product . Industrial production methods often involve the chlorination of propylene or the by-product formation during the synthesis of other chlorinated compounds such as epichlorohydrin and dichloropropene .
Chemical Reactions Analysis
1,2,3-Trichloropropane (d5) undergoes several types of chemical reactions, including:
Reduction: The compound can be reduced to form less chlorinated products.
Substitution: Nucleophilic substitution reactions can occur, where chlorine atoms are replaced by other nucleophiles under appropriate conditions.
Common reagents used in these reactions include zero-valent metals for reduction and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,2,3-Trichloropropane (d5) has several applications in scientific research:
Environmental Chemistry: It is studied for its persistence and toxicity in groundwater and soil, leading to research on remediation technologies such as in situ chemical reduction and bioremediation.
Industrial Chemistry: The compound is used as an intermediate in the production of other chemicals, including hexafluoropropylene and polysulfide polymers.
Analytical Chemistry: It serves as a standard or reference compound in various analytical techniques, including gas chromatography and mass spectrometry.
Mechanism of Action
The primary mechanism of action for 1,2,3-Trichloropropane (d5) involves reductive dechlorination. This process typically occurs under anoxic or reducing conditions, where the compound undergoes β-elimination to form allyl chloride, followed by hydrogenolysis to produce propene . The molecular targets and pathways involved in this mechanism are primarily related to the interaction with reducing agents and the subsequent cleavage of carbon-chlorine bonds.
Comparison with Similar Compounds
1,2,3-Trichloropropane (d5) can be compared with other similar chlorinated hydrocarbons, such as:
1,2-Dichloropropane: A less chlorinated analog that undergoes similar reductive dechlorination reactions.
1,3-Dichloropropane: Another isomer with different reactivity due to the position of chlorine atoms.
Epichlorohydrin: A related compound used in the production of epoxy resins and other chemicals.
The uniqueness of 1,2,3-Trichloropropane (d5) lies in its high degree of chlorination and its specific applications in both industrial and environmental contexts.
Properties
Molecular Formula |
C3H5Cl3 |
---|---|
Molecular Weight |
152.46 g/mol |
IUPAC Name |
1,2,3-trichloro-1,1,2,3,3-pentadeuteriopropane |
InChI |
InChI=1S/C3H5Cl3/c4-1-3(6)2-5/h3H,1-2H2/i1D2,2D2,3D |
InChI Key |
CFXQEHVMCRXUSD-UXXIZXEISA-N |
Isomeric SMILES |
[2H]C([2H])(C([2H])(C([2H])([2H])Cl)Cl)Cl |
Canonical SMILES |
C(C(CCl)Cl)Cl |
Origin of Product |
United States |
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